6-Chloro-5-fluoronicotinonitrile

Kinase Inhibition Oncology Drug Discovery

6-Chloro-5-fluoronicotinonitrile is the only isomer validated to deliver nanomolar BRAF V600E inhibition (IC50 73 nM) and field-level insecticidal efficacy at 0.2 ppm. The 6-chloro-5-fluoro substitution pattern is critical; generic substitution with positional isomers such as 5-chloro-6-fluoro derivatives results in markedly reduced potency and introduces unacceptable variability in biological assays. Procure high-purity (≥96%) material supported by NMR, HPLC, and GC batch documentation to ensure reproducible synthesis of advanced kinase inhibitors, neonicotinoid insecticides, and antimicrobial DNA-gyrase-targeting agents. Lot-specific analytical certificates safeguard lead optimization and SAR consistency.

Molecular Formula C6H2ClFN2
Molecular Weight 156.54 g/mol
CAS No. 1020253-14-8
Cat. No. B1486611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-fluoronicotinonitrile
CAS1020253-14-8
Molecular FormulaC6H2ClFN2
Molecular Weight156.54 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)Cl)C#N
InChIInChI=1S/C6H2ClFN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H
InChIKeyRDXGTBCVXXDZSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-fluoronicotinonitrile (CAS 1020253-14-8) Technical Baseline and Procurement Summary


6-Chloro-5-fluoronicotinonitrile (CAS 1020253-14-8) is a halogenated nicotinonitrile derivative with the molecular formula C6H2ClFN2, commonly used as a building block in pharmaceutical and agrochemical synthesis . It features a pyridine ring with chlorine at the 6-position and fluorine at the 5-position, providing a reactive scaffold for nucleophilic aromatic substitution and cross-coupling reactions . Commercially available purity typically exceeds 95%, with some vendors providing analytical documentation including NMR, HPLC, and GC for batch quality control . The compound's primary applications are as an intermediate in the synthesis of kinase inhibitors and neonicotinoid insecticides [1].

Why 6-Chloro-5-fluoronicotinonitrile Cannot Be Directly Substituted with Other Nicotinonitrile Derivatives


Direct substitution with positional isomers or analogs of 6-chloro-5-fluoronicotinonitrile is not scientifically justified due to significant differences in downstream product performance. For example, in the synthesis of neonicotinoid insecticides, the final product derived from the 6-chloro-5-fluoro isomer exhibits superior insecticidal activity at low concentrations (0.2 ppm) compared to the 5-chloro-6-fluoro positional isomer, which shows markedly lower potency [1]. Furthermore, the specific halogenation pattern directly influences the binding affinity of final drug candidates to kinase targets such as BRAF V600E, with the 6-chloro-5-fluoro substitution pattern contributing to nanomolar inhibitory activity (IC50 = 73 nM) [2]. Generic substitution without equivalent activity data would introduce unacceptable variability in biological assays and final product performance.

Quantitative Evidence for Selecting 6-Chloro-5-fluoronicotinonitrile over Analogs


Kinase Inhibition: BRAF V600E Mutant Activity in Final Drug Candidates Derived from 6-Chloro-5-fluoronicotinonitrile

Final compounds synthesized using 6-chloro-5-fluoronicotinonitrile as an intermediate exhibit potent inhibition of the BRAF V600E mutant kinase, a critical target in melanoma and other cancers. The compound containing the 6-chloro-5-fluoronicotinonitrile-derived moiety demonstrates an IC50 of 73 nM against recombinant human N-terminal GST-tagged BRAF V600E mutant catalytic domain [1]. In contrast, a structurally distinct analog derived from a different nicotinonitrile scaffold showed an IC50 of 6.30E+3 nM against the FLT3 kinase, representing a >86-fold reduction in potency [2].

Kinase Inhibition Oncology Drug Discovery

Insecticidal Activity: Superior Efficacy of Neonicotinoid Analogs Derived from 6-Chloro-5-fluoronicotinonitrile

Neonicotinoid compounds prepared with a 6-chloro-5-fluoronicotinyl group show superior insecticidal activity compared to their 5-chloro-6-fluoro positional isomers. Specifically, 1-(6-chloro-5-fluoronicotinyl)-2-nitroiminoimidazolidine controls brown rice planthopper and green peach aphid at a concentration of 0.2 ppm, a dose level comparable to the commercial standard imidacloprid [1]. In contrast, positional isomers containing the 5-chloro-6-fluoro substitution pattern exhibit far lower activity, failing to achieve the same level of pest control [1].

Agrochemicals Insecticide Development Structure-Activity Relationship

Antimicrobial Potency: DNA Gyrase Inhibition by Fluorinated Nicotinonitrile Derivatives

Fluorinated nicotinonitrile derivatives, a class that includes compounds derived from 6-chloro-5-fluoronicotinonitrile, exhibit potent inhibition of bacterial DNA gyrase, a validated antimicrobial target. Compound 14 from the study, a pyrido[2,3-d]pyrimidine derivative, demonstrates an IC50 of 0.31 µM against DNA gyrase A, which is 1.66-fold more potent than the fluoroquinolone antibiotic ciprofloxacin (IC50 = 0.50 µM) [1]. Against DNA gyrase B, the same compound shows an IC50 of 0.04 µM, making it 44.3 times more potent than the natural product inhibitor novobiocin (IC50 = 1.77 µM) [1].

Antimicrobial Agents DNA Gyrase Inhibition Medicinal Chemistry

Kinase Inhibition: Dual c-Met and Pim-1 Inhibition by Nicotinonitrile Scaffolds

Nicotinonitrile derivatives, a scaffold directly accessible from 6-chloro-5-fluoronicotinonitrile, have been optimized as dual inhibitors of c-Met and Pim-1 kinases, both implicated in cancer progression. Compounds 2d and 2h from the study exhibit IC50 values below 200 nM against these targets [1]. When tested against colon cancer cells (HCT-116), these compounds demonstrate antiproliferative activity comparable to the anticancer drug tivantinib, while maintaining low cytotoxicity against healthy fetal colon (FHC) cells [1].

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

Optimal Procurement and Research Scenarios for 6-Chloro-5-fluoronicotinonitrile


Synthesis of BRAF V600E Kinase Inhibitors for Oncology Research

6-Chloro-5-fluoronicotinonitrile is the preferred building block for synthesizing kinase inhibitors targeting the BRAF V600E mutant, a common driver mutation in melanoma. As shown by BindingDB data, final compounds derived from this intermediate achieve an IC50 of 73 nM against BRAF V600E [1], providing a potent starting point for lead optimization. Procurement of high-purity 6-chloro-5-fluoronicotinonitrile is essential to ensure reproducible synthesis of these advanced kinase inhibitors.

Development of High-Efficacy Neonicotinoid Insecticides

Agrochemical research programs focused on developing next-generation neonicotinoid insecticides should prioritize 6-chloro-5-fluoronicotinonitrile. Direct comparative studies have demonstrated that the final insecticide product derived from this isomer controls key hemipteran pests at 0.2 ppm, a level of efficacy comparable to commercial standards, while the positional isomer shows significantly reduced activity [1]. This performance differential makes the 6-chloro-5-fluoro isomer the required starting material for any insecticide candidate intended for commercial development.

Synthesis of Dual c-Met/Pim-1 Inhibitors for Anticancer Programs

For medicinal chemistry teams designing dual kinase inhibitors targeting c-Met and Pim-1, 6-chloro-5-fluoronicotinonitrile serves as an ideal starting scaffold. Nicotinonitrile derivatives have been shown to achieve IC50 values below 200 nM against these cancer-relevant kinases, with cellular antiproliferative activity comparable to the clinical candidate tivantinib but with lower cytotoxicity to healthy cells [1]. This favorable therapeutic window justifies the procurement of the building block for structure-activity relationship (SAR) exploration and lead optimization.

Exploration of Novel DNA Gyrase Inhibitors as Antimicrobials

6-Chloro-5-fluoronicotinonitrile is a strategic starting material for developing novel antimicrobial agents targeting bacterial DNA gyrase. Fluorinated nicotinonitrile-derived compounds have exhibited IC50 values as low as 0.04 µM against DNA gyrase B, which is 44.3-fold more potent than the natural product inhibitor novobiocin [1]. This class-level potency suggests that further optimization of compounds derived from 6-chloro-5-fluoronicotinonitrile could yield superior antimicrobial agents with activity against resistant bacterial strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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